1,2-Bis(4-bromomethylphenyl)benzene 1,2-Bis(4-bromomethylphenyl)benzene
Brand Name: Vulcanchem
CAS No.: 55759-13-2
VCID: VC19607616
InChI: InChI=1S/C20H16Br2/c21-13-15-5-9-17(10-6-15)19-3-1-2-4-20(19)18-11-7-16(14-22)8-12-18/h1-12H,13-14H2
SMILES:
Molecular Formula: C20H16Br2
Molecular Weight: 416.1 g/mol

1,2-Bis(4-bromomethylphenyl)benzene

CAS No.: 55759-13-2

Cat. No.: VC19607616

Molecular Formula: C20H16Br2

Molecular Weight: 416.1 g/mol

* For research use only. Not for human or veterinary use.

1,2-Bis(4-bromomethylphenyl)benzene - 55759-13-2

Specification

CAS No. 55759-13-2
Molecular Formula C20H16Br2
Molecular Weight 416.1 g/mol
IUPAC Name 1,2-bis[4-(bromomethyl)phenyl]benzene
Standard InChI InChI=1S/C20H16Br2/c21-13-15-5-9-17(10-6-15)19-3-1-2-4-20(19)18-11-7-16(14-22)8-12-18/h1-12H,13-14H2
Standard InChI Key CQZFOAQNRXXQOK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)C3=CC=C(C=C3)CBr

Introduction

Structural and Chemical Characteristics

1,2-Bis(4-bromomethylphenyl)benzene consists of a central benzene ring with two 4-bromomethylphenyl substituents attached at the 1 and 2 positions. The molecular formula is C₂₀H₁₆Br₂, and its structure features:

  • Core benzene ring with two para-substituted bromomethyl groups.

  • Bromomethyl (-CH₂Br) groups at the 4-positions of each phenyl substituent, enabling nucleophilic substitution or cross-coupling reactions.

Key Structural Features

FeatureDescription
Molecular formulaC₂₀H₁₆Br₂
Molecular weight413.12 g/mol
Substituent positions4-bromomethyl groups on phenyl rings attached to central benzene (1,2)

Synthesis Pathways

The synthesis of 1,2-bis(4-bromomethylphenyl)benzene is hypothesized to involve multi-step strategies analogous to those used for related bis(bromomethyl)benzenes. Two plausible routes are outlined below:

Route 1: Suzuki-Miyaura Coupling

  • Preparation of 4-bromomethylphenyl boronic acid: Bromination of 4-methylphenylboronic acid followed by oxidation.

  • Cross-coupling: Reaction with 1,2-dibromobenzene under palladium catalysis to form the biaryl structure.

Route 2: Friedel-Crafts Alkylation

  • Formation of 4-bromomethylphenyl intermediates: Bromination of toluene derivatives using N-bromosuccinimide (NBS) or HBr.

  • Alkylation: Attachment of these intermediates to a central benzene ring via Friedel-Crafts alkylation, though steric hindrance may necessitate alternative catalysts.

Reactivity and Functionalization

The bromomethyl groups in 1,2-bis(4-bromomethylphenyl)benzene serve as reactive sites for further transformations:

Nucleophilic Substitution

  • Alkoxylation: Reaction with alcohols or amines to form ethers or amines.

  • Grignard Reactions: Formation of extended carbon chains via organometallic reagents.

Cross-Coupling Reactions

ReactionConditionsProducts
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CBiaryl or heteroaryl derivatives
Ullmann CouplingCuI, L-proline, DMSO, 120°CC-C bond formation

Applications in Materials Science and Organic Synthesis

Polymer Synthesis

Bromomethyl groups enable polymerization via nickel-catalyzed coupling, as demonstrated in analogous systems (e.g., 1,2-bis(bromomethyl)benzene yields polymers with high thermal stability) .

Ligand Design

The compound’s bromomethyl groups can be functionalized into tridentate ligands for metal complexes, enhancing catalytic activity in organic transformations .

Macrocyclic Synthesis

Bromomethyl groups act as electrophiles for Diels-Alder reactions, facilitating the construction of macrocycles or cyclophanes .

Comparative Analysis with Analogous Compounds

CompoundStructural FeaturesReactivity/Utility
1,2-Bis(4-bromomethylphenyl)benzeneCentral benzene + 4-bromomethylphenylNucleophilic substitution, cross-coupling
1,2-Bis(bromomethyl)benzeneSimple benzene corePolymer precursor, ligand synthesis
1,3-Bis(bromomethyl)benzeneMeta-substituted bromomethyl groupsLower symmetry, distinct reactivity
4,4'-Bis(bromomethyl)biphenylBiphenyl backboneExtended π-conjugation, photoresponsive materials

Challenges and Future Directions

  • Steric Hindrance: The 1,2-substitution pattern may limit accessibility of reactive sites.

  • Synthetic Optimization: Development of catalytic systems to improve coupling efficiencies.

  • Functional Derivatives: Exploration of sulfonamide or ether derivatives for biological activity.

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